![molecular formula C13H22N2O5 B1411863 D-Alanine, 1-[(1,1-dimethylethoxy)carbonyl]-D-prolyl- CAS No. 874672-84-1](/img/structure/B1411863.png)
D-Alanine, 1-[(1,1-dimethylethoxy)carbonyl]-D-prolyl-
Übersicht
Beschreibung
“D-Alanine, 1-[(1,1-dimethylethoxy)carbonyl]-D-prolyl-” is a compound that is related to D-Alanine . D-Alanine is the D-enantiomer of alanine, an essential amino acid that is used in the biosynthesis of proteins .
Synthesis Analysis
The synthesis of related compounds involves the use of reagents in the creation of a wide range of stereochemically defined nonproteinogenic amino acids . The reaction can occur as an electrophile, as a source of radicals, and as a precursor to alanine β-anion equivalents .Molecular Structure Analysis
The molecular structure of similar compounds like “L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-N-ethyl-” has been analyzed and documented . The molecular formula for this compound is C10H19NO4 .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed. For instance, “L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-N-ethyl-” has a molecular weight of 217.26 g/mol, a Hydrogen Bond Donor Count of 1, and a Hydrogen Bond Acceptor Count of 4 .Wissenschaftliche Forschungsanwendungen
Polypeptide Monolayers and Chain Configurations
- Roles in Polypeptide Monolayers : A study examined the roles of prolyl residue in polypeptide monolayers, focusing on the surface films of poly-DL-alanine and other compounds. This research aimed to deduce chain configurations at the interface, highlighting the relevance of D-alanine in the β-configuration and its interactions with other residues (Isemura & Ikeda, 1959).
Drug Development and Tuberculosis Treatment
- Target for Antituberculosis Drug : The structure of Mycobacterium tuberculosis D-alanine:D-alanine ligase, a key enzyme in peptidoglycan biosynthesis, was reported. This enzyme is targeted by the antituberculosis drug d-Cycloserine, demonstrating the crucial role of D-alanine in this context (Bruning et al., 2010).
HIV Inhibition
- Effect in HIV Inhibition : Research on phosphoramidate derivatives of the nucleoside analogue, d4T, showed that the nature of the amino acid, including L-alanine, significantly impacts antiviral action, highlighting the potential of D-alanine derivatives in HIV therapy (Mcguigan et al., 1997).
Enzyme Structure and Antibacterial Drug Development
- Insight into Enzyme Structure : Studies on the structure of D-alanine:D-alanine ligase from various sources, including Thermus caldophilus and Yersinia pestis, provided insights into the binding sites and substrate interaction mechanisms. This research is vital for the development of new antibacterial agents targeting these enzymes (Lee et al., 2006) (Tran et al., 2016).
Conformational Preferences
- Conformational Preferences : A study on the alanine and proline dipeptides assessed their conformational preferences, providing insights into the cis-trans isomerization in different environments. This research is crucial for understanding the structural biology of these amino acids (Kang, 2006).
In Vivo Bacterial Sensing
- Bacterial Sensing in Vivo : A study demonstrated the use of d-Alanine-derived radiotracers for sensing living bacteria in vivo, exploiting the unique metabolic features of bacteria for diagnostic purposes (Parker et al., 2020).
Electrochemical Biosensors
- D-Alanine Electrochemical Biosensors : Research on the development of highly sensitive d-alanine biosensors based on functionalized carbon nanotubes and enzymes highlights the potential applications of D-alanine in biosensing technologies (Xia et al., 2016).
Osmoprotective Compound Synthesis
- Beta-Alanine Betaine Synthesis : The synthesis of beta-alanine betaine, an osmoprotective compound, in the Plumbaginaceae family, is linked to the metabolic pathways involving beta-Alanine, showcasing its importance in plant stress tolerance (Rathinasabapathi et al., 2001).
Wirkmechanismus
Eigenschaften
IUPAC Name |
(2R)-2-[[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O5/c1-8(11(17)18)14-10(16)9-6-5-7-15(9)12(19)20-13(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,16)(H,17,18)/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRRXYLLNDVBCL-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)[C@H]1CCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Alanine, 1-[(1,1-dimethylethoxy)carbonyl]-D-prolyl- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



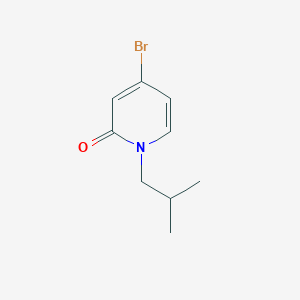
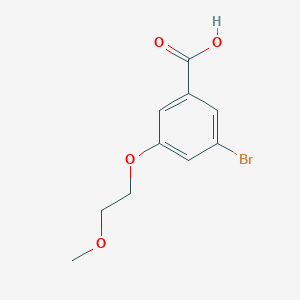

![1-[2-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone](/img/structure/B1411785.png)


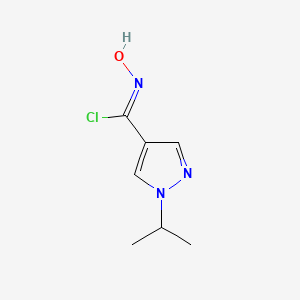
![3-[(5-Fluoro-2-methylphenyl)methoxy]azetidine](/img/structure/B1411790.png)
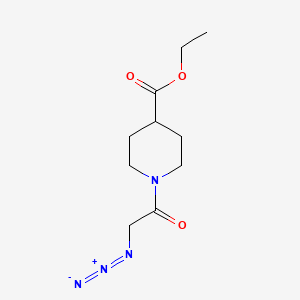
![1-[(5-Bromofuran-2-yl)methyl]pyrrolidine](/img/structure/B1411795.png)
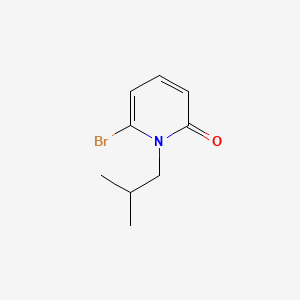
![N-[(3-chloro-4-methylphenyl)methyl]cyclobutanamine](/img/structure/B1411798.png)
![tert-Butyl 4-[4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]piperidine-1-carboxylate](/img/structure/B1411802.png)
